2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone
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Description
“2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, density, molecular formula, and molecular weight. “this compound” has a molecular formula of C13H13ClN2OS and a molecular weight of 280.77 .Scientific Research Applications
Antifolate and Antitumor Agents
2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, demonstrating significant antitumor properties. For example, compounds designed with modifications to this core structure have shown excellent inhibitory effects on human DHFR and the growth of several tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).
Heterocyclic Precursors in Organic Synthesis
Challenges in the nitration of related pyrimidinone compounds, such as 2-amino-6-chloro-4(3H)-pyrimidinone, have led to the discovery of unusual gem-dinitro compounds. These findings expand our understanding of the reactivity of pyrimidinone derivatives and their potential as intermediates in the synthesis of more complex heterocyclic compounds (Boyle et al., 2001).
Antimicrobial Agents
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related compounds, has demonstrated promising antimicrobial activities. These studies suggest the potential of this compound derivatives in the development of novel antimicrobial agents, showcasing their applicability in addressing antibiotic resistance (Hossan et al., 2012).
Spectroscopic Analysis and Chemotherapeutic Applications
Spectroscopic investigation of similar compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has provided insights into their structural properties and potential as chemotherapeutic agents. These studies emphasize the role of detailed molecular analysis in understanding the behavior of such compounds in biological systems and their therapeutic potential (Alzoman et al., 2015).
Heterogeneous Synthesis Methods
The development of efficient synthesis methods for heterocyclic sulfanylpyrimidin-4(3H)-one derivatives highlights the versatility of related pyrimidinone compounds in organic synthesis. These methods contribute to the broader application of such compounds in the design and synthesis of biologically active molecules, enhancing the drug discovery process (Bassyouni & Fathalla, 2013).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCZKVPHCXFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.